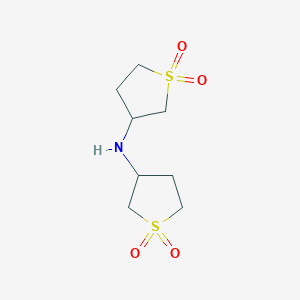
Bis-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine is a chemical compound with the molecular formula C10H14N2O4S. It is characterized by the presence of two 1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl groups attached to an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine typically involves the reaction of 1,1-dioxo-tetrahydro-1lambda6-thiophene with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality. The use of advanced purification techniques, such as crystallization or chromatography, is often employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of amine derivatives.
科学研究应用
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methylamine
- [(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methyl-amino]-acetic acid
- 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-4-methylsulfanylbutyric acid
Uniqueness
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine is unique due to the presence of two 1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S2/c10-14(11)3-1-7(5-14)9-8-2-4-15(12,13)6-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLRFYJAOWZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
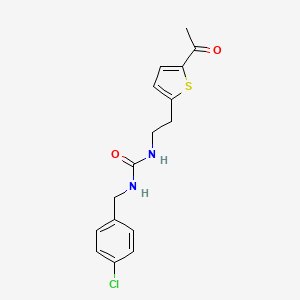
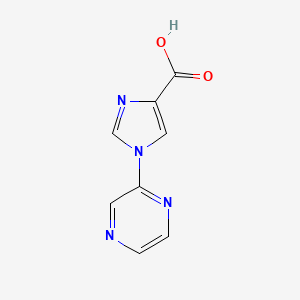
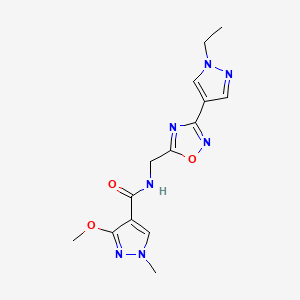
![N-(5-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2739217.png)
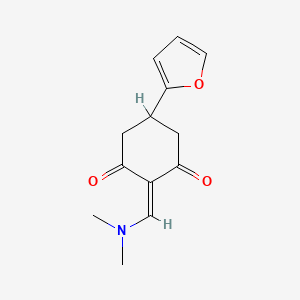
![5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B2739219.png)
![methyl 2-[6-(2-methoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2739223.png)
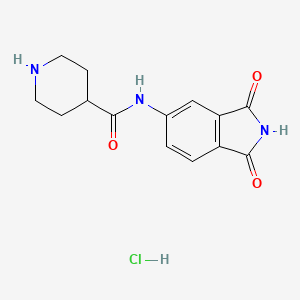

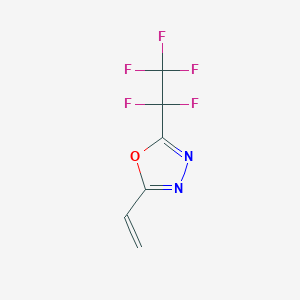
![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)
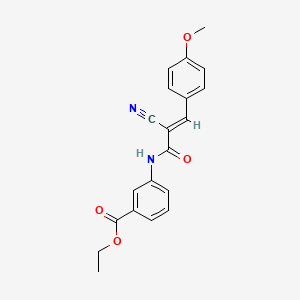
![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)
